Monoolein is derived from natural sources such as vegetable oils, particularly those rich in oleic acid. It can be classified into two primary forms based on its position in the glycerol molecule: 1-monoolein and 2-monoolein. These isomers differ in the position of the oleic acid moiety attached to the glycerol backbone, influencing their physical and chemical properties as well as their applications .
Several methods are employed to synthesize monoolein, including:
The enzymatic synthesis method is particularly advantageous due to its mild reaction conditions and higher selectivity. Factors such as solvent type, enzyme concentration, and reaction time significantly impact yield and purity . For example, one study highlighted that optimizing these parameters led to a final product purity of 97-98% for monoolein after purification processes involving fractionation and crystallization .
Monoolein consists of a glycerol backbone esterified with one oleic acid molecule. The molecular structure can be represented as follows:
The structural representation shows that monoolein has one long hydrophobic tail (the fatty acid) and a hydrophilic head (the glycerol), which allows it to self-assemble into micelles or lipid bilayers in aqueous environments.
The amphiphilic nature of monoolein facilitates its use in various formulations, particularly in drug delivery systems where it can encapsulate hydrophobic drugs effectively.
Monoolein can participate in several chemical reactions:
These reactions are critical for understanding the behavior of monoolein in various applications, especially in food science and pharmaceuticals where stability is paramount.
The mechanism of action of monoolein primarily revolves around its ability to form stable emulsions and micelles due to its amphiphilic properties. In drug delivery applications, monoolein can encapsulate poorly soluble drugs within its lipid structures, enhancing bioavailability. The self-assembly process is influenced by factors such as concentration, temperature, and the presence of other surfactants.
These properties make monoolein suitable for applications in food emulsions, pharmaceuticals, and cosmetics where stability and emulsifying capability are crucial .
Monoolein has diverse applications across multiple fields:
Research continues into optimizing monoolein's properties for enhanced performance in these applications, particularly focusing on its role in nanocarrier systems for targeted drug delivery .
Monoolein (C₂₁H₄₀O₄, molecular weight 356.54 g/mol) is a monoglyceride featuring an oleic acid chain (C18:1, cis-9) esterified to a glycerol backbone. Its IUPAC name is 2,3-dihydroxypropyl (Z)-octadec-9-enoate, with a canonical SMILES representation of CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)O [5] [8]. The Z-configuration of the Δ9 double bond introduces a ~30° kink in the alkyl chain, which profoundly influences molecular packing and phase behavior [1]. Two isomeric forms exist: 1-monoolein (esterification at the sn-1 position) and 2-monoolein (esterification at the sn-2 position). The 1-isomer predominates in commercial preparations (>99% purity) and exhibits superior stability in forming non-lamellar phases compared to the 2-isomer due to steric constraints affecting interfacial packing [3]. Crystallographic studies reveal that 1-monoolein exists as white crystals (melting point 35°C) and adopts a polymorphic behavior, with metastable α-forms transforming into stable β-crystals upon thermal annealing [5] [8].
Table 1: Structural Characteristics of Monoolein Isomers
Property | 1-Monoolein | 2-Monoolein | |
---|---|---|---|
Esterification Position | sn-1 | sn-2 | |
Phase Stability | Forms stable cubic phases | Limited cubic phase capacity | |
Molecular Conformation | Extended acyl chain | Acyl chain folded toward glycerol | |
Purity in Commercial | >99% | Trace quantities | |
Role in Crystallization | Host lipid in in meso methods | Disrupts cubic lattice above 25 mol% | [3] |
The amphiphilicity of monoolein arises from its hydrophilic glycerol headgroup (with two free hydroxyl groups) and the hydrophobic oleoyl chain. This duality confers a critical packing parameter (CPP) of ~1.0, favoring bilayers with zero spontaneous curvature [1] [6]. The CPP is calculated as v/(a₀·l_c), where v is the hydrophobic chain volume (≈782 ų), a₀ is the optimal headgroup area (≈68 Ų at 20°C), and l_c is the chain length (≈16.5 Å) [1]. The cis double bond induces chain splay (lateral expansion at the tail terminus), quantified as a_splay = 46.64 Ų for monoolein, compared to 44.32 Ų for the trans-analog monoelaidin. This splay promotes negative curvature, stabilizing inverse mesophases [1] [7]. Hydration studies show that water uptake occurs primarily at the glycerol interface, expanding a₀ to 72–75 Ų in fully hydrated states, thereby modulating curvature elasticity [6].
Table 2: Chain Splay Parameters in Monoacylglycerols
Lipid | Double Bond | a_splay (Ų) | Phase Preference | |
---|---|---|---|---|
Monoolein (MO) | cis-Δ9 | 46.64 | Cubic Pn3m, HII | |
Monoelaidin (ME) | trans-Δ9 | 44.32 | Lamellar, Ia3d cubic | |
Saturated C18 | None | <40 | Lamellar gel/fluid | [1] [7] |
In water, monoolein self-assembles into multiple lyotropic liquid crystalline (LLC) phases dictated by water content, temperature, and pressure. Key phases include:
Table 3: Temperature-Dependent Phase Transitions in Monoolein-Water Systems
Water Content (wt%) | Temperature Range (°C) | Dominant Phase | Lattice Parameter | |
---|---|---|---|---|
5–22 | <20 | Lamellar (Lα) | d = 35 Å | |
20–40 | 20–90 | Cubic Pn3m | a = 97.75–108 Å | |
>40 | 20–80 | Cubic Ia3d | a = 140–160 Å | |
>15 | >90 | Inverse Hexagonal | d = 75–85 Å | [2] [7] |
Phase transitions are driven by curvature energy minimization. For instance, increasing temperature reduces interfacial hydration, favoring HII over Pn3m. Pressure studies reveal that monoolein’s cubic phase persists up to 1,400 bar, while crystalline lamellar phases emerge at high pressures and low temperatures [7]. Additives drastically alter phase stability: Anionic peptide surfactants (e.g., A6D) expand the Pn3m lattice (a = 104.19 Å at R = 0.01 peptide/lipid ratio) due to electrostatic repulsion, while cationic surfactants (KA6) promote HII formation by reducing headgroup hydration [6]. Similarly, 1,8-cineole fluidizes the acyl chains, lowering the Lα-to-HII transition temperature by disrupting chain packing [2].
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